Rg3039 - 1466525-84-7

Rg3039

Catalog Number: EVT-1510303
CAS Number: 1466525-84-7
Molecular Formula:
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RG3039 was identified through medicinal chemistry efforts aimed at enhancing the expression of the survival motor neuron protein, which is deficient in SMA patients. The compound belongs to the class of 2,4-diaminoquinazoline derivatives, which have shown efficacy in increasing SMN mRNA and protein levels in cellular models. Its classification as a DcpS inhibitor positions it within a novel therapeutic strategy targeting RNA metabolism to ameliorate symptoms associated with SMA and potentially other neurodegenerative disorders .

Synthesis Analysis

Methods and Technical Details

The synthesis of RG3039 involves multiple steps typical of organic synthesis, focusing on constructing the quinazoline core structure. The synthetic route includes:

  1. Formation of the Quinazoline Ring: This is achieved through cyclization reactions involving appropriate precursors such as 2-amino-4-chlorobenzonitrile and various amines.
  2. Functionalization: The introduction of amino groups at specific positions on the quinazoline ring is critical for enhancing biological activity.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.

The detailed synthetic pathway has been optimized to yield RG3039 with high efficiency and reproducibility, ensuring sufficient quantities for preclinical and clinical studies .

Molecular Structure Analysis

Structure and Data

RG3039 has a molecular formula of C12_{12}H14_{14}N4_{4}O, with a molecular weight of approximately 230.26 g/mol. The compound features a quinazoline backbone with two amino groups that enhance its interaction with the DcpS enzyme.

Key Structural Features:

  • Quinazoline Core: Provides structural stability and facilitates binding to target enzymes.
  • Amino Substituents: Enhance solubility and bioactivity by improving interactions with biological targets.

Crystallographic studies have confirmed that RG3039 adopts a conformation favorable for binding to DcpS, which is essential for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

RG3039 primarily acts through competitive inhibition of DcpS, leading to increased levels of SMN mRNA by preventing its degradation. The key reactions involved include:

  1. Inhibition of DcpS Activity: RG3039 binds to the active site of DcpS, blocking access to substrates and preventing hydrolysis of the m7GpppN cap structure on mRNA.
  2. Stabilization of SMN mRNA: By inhibiting decapping, RG3039 prolongs the half-life of SMN mRNA, thereby increasing its availability for translation into protein.

In vitro assays have demonstrated that RG3039 exhibits an IC50_{50} value in the low nanomolar range, indicating potent inhibitory activity against DcpS .

Mechanism of Action

Process and Data

The mechanism by which RG3039 exerts its therapeutic effects involves several steps:

  1. DcpS Inhibition: Upon administration, RG3039 selectively inhibits DcpS activity in motor neurons.
  2. Increased SMN Levels: This inhibition leads to an accumulation of SMN mRNA due to reduced decapping, which is crucial for maintaining motor neuron health.
  3. Functional Improvement: Preclinical studies in SMA mouse models have shown that treatment with RG3039 results in improved motor function and increased survival rates, highlighting its potential as a disease-modifying therapy .

Data from pharmacokinetic studies indicate that RG3039 achieves significant concentrations in both plasma and brain tissue following oral administration, supporting its effectiveness in targeting central nervous system disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: RG3039 is soluble in organic solvents like dimethyl sulfoxide but has limited water solubility.
  • Stability: The compound exhibits good thermal stability under standard laboratory conditions.
  • Melting Point: Specific melting point data are not widely published but are critical for formulation development.

These properties are essential for determining suitable formulations for clinical use, ensuring that RG3039 can be effectively delivered to patients .

Applications

Scientific Uses

RG3039's primary application lies in the treatment of spinal muscular atrophy by enhancing SMN levels through DcpS inhibition. Its therapeutic potential extends beyond SMA; ongoing research is exploring its efficacy in other neurodegenerative diseases characterized by similar RNA metabolism dysregulation.

In addition to therapeutic applications, RG3039 serves as a valuable tool compound in research settings aimed at understanding RNA decapping mechanisms and their implications in gene regulation . Its development underscores a broader trend towards targeting RNA processing pathways as innovative strategies for treating complex neurological disorders.

Introduction to RG3039: Discovery & Pharmacological Significance

Historical Context of Quinazoline Derivatives in Neuromolecular Therapeutics

Quinazoline derivatives have been extensively explored in oncology (e.g., EGFR inhibitors like gefitinib), but their application in neurotherapeutics remained limited until SMA-focused drug discovery. The breakthrough came from a high-throughput screen of >550,000 compounds using SMN2 promoter-reporter assays in motor neuron-like cells [7]. C5-substituted 2,4-diaminoquinazolines were identified as hits due to their ability to enhance SMN2 promoter activity by 3–5 fold [5] [7]. Early analogs like D156844 demonstrated:

  • SMN Transcript Modulation: Increased full-length SMN2 mRNA by ~30–40% in neural tissues
  • Phenotypic Rescue in Mice: 21% extension of survival in severe SMAΔ7 mice [7]However, these compounds exhibited off-target kinase inhibition and suboptimal pharmacokinetics. Medicinal chemistry efforts synthesized ~1,000 analogs to improve specificity and CNS penetration [1] [5]. RG3039 (D157495) was selected as the clinical candidate due to its reduced off-target activity and enhanced brain-to-plasma ratio (>3:1), enabling systemic delivery for CNS effects [5] [7].

Structural Characterization of RG3039 (PF-06687859)

RG3039 is a dibasic lipophilic molecule (chemical name: 5-[[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methoxy]quinazoline-2,4-diamine) with molecular formula C₂₁H₂₃Cl₂N₅O and molecular weight 432.35 g/mol [3] [5] [10]. Its structural features include:

Core Components:

  • Quinazoline Diamine Headgroup: Essential for DcpS binding and cap analog mimicry
  • Chlorobenzyl-Piperidine Tail: Confers membrane permeability and CNS penetration
  • Ether Linker: Optimizes spatial orientation for target engagement [5]

Table 1: Physicochemical Properties of RG3039

PropertyValueMethod/Note
Molecular Weight432.35 g/molCalculated
Solubility5 mg/mL in DMSOIn vitro assays [3]
logP~3.8Predictive of CNS penetration
Hydrogen Bond Acceptors6Molecular structure
Hydrogen Bond Donors3Molecular structure
Rotatable Bonds6Influences conformational flexibility

Co-crystallization studies with human DcpS revealed that RG3039 binds the enzyme’s active site, locking it in a catalytically incompetent conformation [5] [10]. The dichlorophenyl group occupies a hydrophobic pocket, while the quinazoline diamine interacts with catalytic residues (His231, Lys135) via hydrogen bonding [5]. This binding mode explains its sub-nanomolar potency (IC₅₀ = 0.069–3.4 nM across assays) [2] [7].

Synthesis Challenges:

  • Requires regioselective C5-functionalization of quinazoline core
  • Chiral resolution needed to isolate active enantiomer
  • Final dihydrochloride salt form enhances aqueous stability [5] [10]

RG3039 as a DcpS Inhibitor: Target Validation & Therapeutic Rationale

Target Validation

DcpS (mRNA decapping scavenger enzyme) hydrolyzes the residual m⁷GpppN cap structure after 3′→5′ mRNA decay. Initially considered a "housekeeping" enzyme, its role as a therapeutic target emerged unexpectedly:

  • Unbiased Identification: Protein microarrays confirmed DcpS as the primary target of active quinazolines [1] [7]
  • Correlative Potency: DcpS inhibition IC₅₀ values paralleled SMN2 promoter activation across 1,000-fold activity range (R²>0.98) [1]
  • Genetic Evidence: DcpS haploinsufficiency ameliorates SMA pathology in mice [7]

Table 2: Pharmacodynamic Profile of RG3039

ParameterValueExperimental Context
DcpS IC₅₀0.069–3.4 nMIn vitro enzyme assays [2] [7]
Brain Penetration (B/P)0.97 (adult mice)10 mg/kg oral dose [1]
>90% DcpS InhibitionSustained 72hMouse brain after single dose [7]
Plasma Half-life~10 hoursMurine PK studies [1]

Mechanism of Action

While RG3039’s initial discovery stemmed from SMN2 promoter activation, its therapeutic efficacy involves broader mechanisms:

  • SMN-Independent Pathways:
  • Restores neuromuscular junction (NMJ) architecture and function
  • Increases muscle fiber size and motor neuron somal volume [7]
  • Enhances survival in conditional SMA mice with genetically restored SMN [7]
  • Transcriptomic Modulation:
  • Upregulates neuronal differentiation factors (ATOH7, DRNT1/2) in SMA fibroblasts [5]
  • Reduces STAT5B expression in glioblastoma models, indicating context-dependent gene regulation [8]

Preclinical Efficacy

RG3039 demonstrated disease-modifying effects in multiple SMA models:

  • Severe SMA Mice (2B/− model):
  • >600% survival extension (median 18 to >112 days) with early P4 dosing [1] [6]
  • Normalized motor function (ambulation, righting reflex) [1] [7]
  • Taiwanese 5058 Hemi Model:
  • Dose-dependent survival benefit (MED = 10 mg/kg/day) [1]
  • Increased "gems" (SMN-positive nuclear bodies) in motor neurons [1] [4]

Table 3: Efficacy of RG3039 in Preclinical SMA Models

ModelDosing RegimenKey Outcomes
2B/− SMA mice10 mg/kg/day from P4Median survival >112d vs. 18d (vehicle) [1]
SMAΔ7 mice10 mg/kg/day i.p.26% ↑ survival, 16% ↑ max weight [7]
Organotypic NMJ cultures1–10 µMImproved synaptic vesicle recycling [7]

Clinical Translation

RG3039 advanced to Phase I human trials based on:

  • Orphan Designations: FDA Fast Track (2012) and EU Orphan Medicinal Product [9]
  • Phase I Results (Healthy Volunteers):
  • >90% DcpS inhibition in peripheral blood cells
  • Sustained inhibition for 48h post-single dose
  • Favorable safety profile [6]Despite discontinuation post-Phase I, RG3039 remains a prototype for DcpS-targeted therapies in neurodegeneration and oncology [8] [10].

Properties

CAS Number

1466525-84-7

Product Name

Rg3039

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.